5-(Benzyloxy)-3,4-dichloropyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with two chlorine atoms and a benzyloxy group. Its molecular formula is C₁₁H₉Cl₂N₂O, and it has a molar mass of approximately 240.1 g/mol. This compound exhibits unique structural properties due to the presence of both electron-withdrawing chlorine atoms and an electron-donating benzyloxy group, which can influence its chemical reactivity and biological activity.
Research indicates that compounds similar to 5-(Benzyloxy)-3,4-dichloropyridazine exhibit significant biological activities. These include:
Several synthetic routes have been developed for the preparation of 5-(Benzyloxy)-3,4-dichloropyridazine:
5-(Benzyloxy)-3,4-dichloropyridazine has potential applications in various fields:
Interaction studies involving 5-(Benzyloxy)-3,4-dichloropyridazine typically focus on its binding affinity to various biological targets:
Several compounds share structural similarities with 5-(Benzyloxy)-3,4-dichloropyridazine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,6-Dichloropyridazine | Two chlorine substituents on the pyridazine ring | Lacks the benzyloxy group |
| 5-(Benzyloxy)-3-chloropyridazine | One chlorine atom and a benzyloxy group | Less chlorinated than 5-(Benzyloxy)-3,4-dichloropyridazine |
| 3-(Benzyloxy)-6-chloropyridazine | One chlorine atom at position 6 | Different substitution pattern compared to dichloro variant |
| 3-Chloro-5-(2-methoxyethoxy)pyridazine | One chlorine atom and a methoxyethoxy group | Different functional groups affecting solubility |
| 5-(Benzyloxy)-4-chloropyrimidine | Chlorine at position 4 instead of 3 or 6 | Pyrimidine ring instead of pyridazine |
These comparisons illustrate how variations in substitution patterns and ring structures can lead to different chemical properties and biological activities.